molecular formula C13H12FNO3 B12839139 Ethyl 6-fluoro-3-formyl-7-methyl-1H-indole-2-carboxylate

Ethyl 6-fluoro-3-formyl-7-methyl-1H-indole-2-carboxylate

Cat. No.: B12839139
M. Wt: 249.24 g/mol
InChI Key: HVWZDVGJJBIHAL-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-3-formyl-7-methyl-1H-indole-2-carboxylate is a synthetic indole derivative. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a fluoro group, a formyl group, and a methyl group on the indole ring, making it a unique and versatile molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-fluoro-3-formyl-7-methyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-fluoro-3-formyl-7-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 6-fluoro-3-formyl-7-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-fluoro-3-formyl-7-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes or receptors, while the formyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to various therapeutic effects .

Comparison with Similar Compounds

  • Ethyl 3-formyl-1H-indole-2-carboxylate
  • Ethyl 6-fluoro-1H-indole-2-carboxylate
  • Ethyl 7-methyl-1H-indole-2-carboxylate

Comparison: Ethyl 6-fluoro-3-formyl-7-methyl-1H-indole-2-carboxylate is unique due to the combination of the fluoro, formyl, and methyl groups on the indole ring. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs .

Properties

Molecular Formula

C13H12FNO3

Molecular Weight

249.24 g/mol

IUPAC Name

ethyl 6-fluoro-3-formyl-7-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C13H12FNO3/c1-3-18-13(17)12-9(6-16)8-4-5-10(14)7(2)11(8)15-12/h4-6,15H,3H2,1-2H3

InChI Key

HVWZDVGJJBIHAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=C(C=C2)F)C)C=O

Origin of Product

United States

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